BS-181 - 1092443-52-1

BS-181

Catalog Number: EVT-253482
CAS Number: 1092443-52-1
Molecular Formula: C22H32N6
Molecular Weight: 380.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine, more commonly known as BS-181 in scientific literature, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). [, ] It belongs to the class of pyrazolo[1,5-a]pyrimidine-derived compounds. [, ] BS-181 plays a crucial role in scientific research, particularly in oncology, by providing a tool to study the function of CDK7 and its potential as a therapeutic target in various cancers. [, , , , , , , ]

Mechanism of Action

BS-181 functions by selectively inhibiting CDK7, a key regulator of both cell cycle progression and gene expression. [, , , , ] It accomplishes this by binding to the ATP-binding site of CDK7, thereby preventing the phosphorylation of its substrates. []

  • Cell cycle arrest: BS-181 inhibits the activity of CDK1 and CDK2, key regulators of cell cycle progression, leading to cell cycle arrest in various phases, particularly G1 and G2/M. [, , , , , , , ]
  • Apoptosis induction: BS-181 promotes apoptosis, a form of programmed cell death, in various cancer cells. [, , , , , , ] The exact mechanisms of apoptosis induction can vary depending on the cell type and may involve both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. []
  • Suppression of transcription: As part of the TFIIH complex, CDK7 phosphorylates RNA polymerase II (RNAPII), a crucial step in transcription initiation. By inhibiting CDK7, BS-181 downregulates RNAPII phosphorylation and thereby suppresses global transcription. [, , , , ] This disruption of transcriptional machinery contributes to its antitumor activity. [, ]
  • Inhibition of NF-κB activation: BS-181 suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation. [] This effect is linked to reduced expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6. []
Applications
  • Breast cancer: BS-181 demonstrates efficacy against both estrogen receptor-positive and triple-negative breast cancer cells. [, , , ] It inhibits cell proliferation, colony formation, and migration. [, , , ] Studies suggest BS-181 could be a valuable therapeutic option for TNBC, especially in combination with BCL-2/BCL-XL inhibitors. [, , ]
  • Gastric cancer: BS-181 effectively inhibits the proliferation, migration, and invasion of gastric cancer cells. [] It induces cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for this malignancy. []
  • T-cell acute lymphoblastic leukemia (T-ALL): BS-181 exhibits significant anti-leukemic activity against T-ALL cells. [] This activity is primarily attributed to the induction of extrinsic apoptosis through the TRAIL/DR5 pathway. [] Combining BS-181 with recombinant TRAIL (rTRAIL) shows a synergistic effect in inducing apoptosis in T-ALL cells. []
  • Osteosarcoma: BS-181 inhibits the growth and proliferation of osteosarcoma cells. [] It also decreases clonogenicity and disrupts 3D spheroid formation, suggesting its ability to target tumor growth in a more physiologically relevant environment. []
  • Papillary Thyroid Carcinoma (PTC): BS-181 suppresses cell proliferation and tumor growth in PTC models. [] This effect is associated with cell cycle arrest, particularly in the S phase, suggesting its potential as a therapeutic target for PTC. []
  • Synovial sarcoma: BS-181 exhibits cytotoxicity and inhibits colony formation in synovial sarcoma cells. [] It disrupts the transcriptional cycle by reducing RNAPII phosphorylation, leading to apoptosis. []
  • Multidrug-resistant (MDR) tumors: BS-181 shows potential in overcoming MDR in tumor cells. [] It doesn't interfere with P-gp drug efflux, and its mechanism of action, primarily targeting CDK7/RPB1, suggests a unique strategy to overcome MDR. []
  • Rheumatoid arthritis: BS-181 significantly impedes the development of collagen-induced arthritis in mice. [] It achieves this by suppressing the NF-κB signaling pathway, leading to a decrease in pro-inflammatory cytokine production. []
Future Directions
  • Development of more potent and bioavailable analogs: Despite its potency, BS-181 has limitations regarding its pharmacokinetic properties, including bioavailability. Developing analogs with improved pharmacological profiles is crucial for clinical translation. [, ]
  • Investigation of combination therapies: BS-181's synergistic effects with other anticancer agents, such as rTRAIL [] and BCL-2/BCL-XL inhibitors [, , ], warrant further investigation. Identifying optimal combinations for specific cancer types could enhance therapeutic efficacy.

BS-181-L

    Compound Description: BS-181-L is a potent and orally bioavailable cyclin-dependent kinase 7 (CDK7) inhibitor. It was developed as an improvement over BS-181, addressing the latter's poor pharmacokinetic properties and lack of oral bioavailability []. BS-181-L exhibits good aqueous solubility, plasma protein binding, and no hERG liability []. In vivo studies have demonstrated its ability to inhibit tumor cell growth in MCF7 and HCT116 cancer cell line models without exhibiting organ or hematological toxicity [].

THZ1

    Compound Description: THZ1 is a highly specific, covalent CDK7 inhibitor with significantly higher potency (1000-fold) compared to BS-181 [, , ]. It effectively inhibits CDK7-mediated phosphorylation of RNA polymerase II, indicating its ability to suppress global RNA transcription [, ]. In preclinical studies, THZ1 demonstrated potent antitumor activity against triple-negative breast cancer (TNBC) cells, inducing G2/M cell cycle arrest and apoptosis [].

ABT-263 (Navitoclax)

    Compound Description: ABT-263 (Navitoclax) is a potent BCL-2/BCL-XL inhibitor that induces apoptosis in cancer cells reliant on these anti-apoptotic proteins for survival [, ].

    Relevance: Although not structurally related to BS-181, ABT-263 demonstrates a synergistic effect when combined with BS-181 or THZ1 in inhibiting TNBC cell growth and promoting apoptosis [, ]. This synergy highlights the potential therapeutic benefit of targeting both CDK7 and the BCL-2 family in specific cancer types.

ABT-199 (Venetoclax)

    Compound Description: ABT-199 (Venetoclax) is another potent and selective BCL-2 inhibitor, similar in action to ABT-263 [].

    Relevance: Like ABT-263, ABT-199 also synergizes with THZ1 in inducing apoptosis in TNBC cells, further supporting the rationale for combined CDK7 and BCL-2 family inhibition as a therapeutic strategy []. While ABT-199 itself is not directly related to BS-181, its synergy with THZ1 suggests a potential similar effect with BS-181, highlighting a common pathway targeted by these compounds.

Hydroxyurea

    Compound Description: Hydroxyurea is a well-established chemotherapeutic agent that inhibits ribonucleotide reductase, leading to depletion of deoxynucleotides and ultimately cell cycle arrest at the G1/S transition [].

    Relevance: Although structurally distinct from BS-181, hydroxyurea exhibits synergistic cytotoxicity when combined with BS-181 in Jurkat T-cell leukemia cells []. This synergy is attributed to the enhanced pro-apoptotic effects of BS-181 in G1-arrested cells, highlighting the importance of cell cycle stage in CDK7 inhibitor sensitivity.

Properties

CAS Number

1092443-52-1

Product Name

BS-181

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine

Molecular Formula

C22H32N6

Molecular Weight

380.53

InChI

InChI=1S/C22H32N6/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27)

SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN

Synonyms

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.